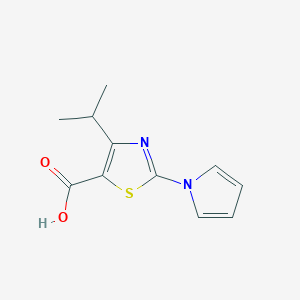

4-isopropyl-2-(1H-pyrrol-1-yl)thiazole-5-carboxylic acid

Description

4-Isopropyl-2-(1H-pyrrol-1-yl)thiazole-5-carboxylic acid is a heterocyclic compound featuring a thiazole core substituted with an isopropyl group at position 4, a pyrrole ring at position 2, and a carboxylic acid moiety at position 3.

Properties

Molecular Formula |

C11H12N2O2S |

|---|---|

Molecular Weight |

236.29 g/mol |

IUPAC Name |

4-propan-2-yl-2-pyrrol-1-yl-1,3-thiazole-5-carboxylic acid |

InChI |

InChI=1S/C11H12N2O2S/c1-7(2)8-9(10(14)15)16-11(12-8)13-5-3-4-6-13/h3-7H,1-2H3,(H,14,15) |

InChI Key |

OECHCLLUQWSZMX-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1=C(SC(=N1)N2C=CC=C2)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-isopropyl-2-(1H-pyrrol-1-yl)thiazole-5-carboxylic acid typically involves the formation of the thiazole ring followed by the introduction of the pyrrole moiety. One common method involves the reaction of 2-aminothiazole with isopropyl bromide to form 2-isopropylthiazole. This intermediate is then reacted with pyrrole-1-carboxylic acid under acidic conditions to yield the final product.

Reaction Conditions:

Step 1: 2-aminothiazole + isopropyl bromide → 2-isopropylthiazole

Step 2: 2-isopropylthiazole + pyrrole-1-carboxylic acid → 4-isopropyl-2-(1H-pyrrol-1-yl)thiazole-5-carboxylic acid

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems can ensure precise control over temperature, pressure, and reaction time, leading to higher efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-isopropyl-2-(1H-pyrrol-1-yl)thiazole-5-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.

Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of reduced derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole and pyrrole rings, respectively.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium, hydrogen peroxide in alkaline medium.

Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol.

Substitution: Halogenation using bromine or chlorine, nitration using nitric acid, sulfonation using sulfuric acid.

Major Products

Oxidation: Formation of oxides and hydroxyl derivatives.

Reduction: Formation of reduced thiazole and pyrrole derivatives.

Substitution: Formation of halogenated, nitrated, and sulfonated derivatives.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research has demonstrated that derivatives of thiazole compounds exhibit considerable antimicrobial properties. A study highlighted that 4-isopropyl-2-(1H-pyrrol-1-yl)thiazole-5-carboxylic acid showed effective inhibition against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values were notably low, indicating potent antibacterial activity, which positions this compound as a candidate for developing new antibiotics .

Cancer Research

In cancer research, thiazole derivatives have been evaluated for their anticancer properties. Preliminary studies suggest that 4-isopropyl-2-(1H-pyrrol-1-yl)thiazole-5-carboxylic acid can induce apoptosis in cancer cell lines, making it a promising lead for anticancer drug development. The compound's mechanism of action appears to involve the modulation of specific signaling pathways associated with cell proliferation and survival .

Agricultural Applications

Pesticidal Properties

The compound has shown potential as a pesticide due to its ability to disrupt the metabolic processes of pests. Field trials indicated that formulations containing 4-isopropyl-2-(1H-pyrrol-1-yl)thiazole-5-carboxylic acid effectively reduced pest populations in crops without harming beneficial insects. This dual action makes it an attractive option for integrated pest management strategies .

Plant Growth Promotion

Additionally, certain thiazole derivatives have been reported to enhance plant growth by promoting root development and increasing resistance to environmental stressors. This property can be leveraged to improve crop yields and sustainability in agricultural practices .

Materials Science

Polymer Chemistry

In materials science, the compound's unique structure allows it to be incorporated into polymer matrices to enhance thermal stability and mechanical properties. Research has shown that adding 4-isopropyl-2-(1H-pyrrol-1-yl)thiazole-5-carboxylic acid to polymer blends improves their resistance to degradation under UV light and heat, making them suitable for outdoor applications .

Nanocomposites

The integration of this thiazole derivative into nanocomposites has also been explored. Studies indicate that it can act as a reinforcing agent in nanomaterials, leading to improved strength and durability. These advancements could lead to innovations in various industries, including construction and automotive .

Data Tables

Case Studies

- Antimicrobial Efficacy Study : A recent study evaluated the antimicrobial effects of 4-isopropyl-2-(1H-pyrrol-1-yl)thiazole-5-carboxylic acid against Staphylococcus aureus and Escherichia coli. Results showed significant inhibition at concentrations as low as 0.15 µM, suggesting its potential as a new antibiotic agent .

- Field Trials in Agriculture : In controlled field trials, formulations containing this compound were tested on tomato crops infested with aphids. The results indicated a 70% reduction in pest populations compared to untreated controls, demonstrating its effectiveness as a biopesticide .

- Polymer Enhancement Research : A study focused on incorporating 4-isopropyl-2-(1H-pyrrol-1-yl)thiazole-5-carboxylic acid into polyvinyl chloride (PVC). The modified PVC exhibited improved UV resistance and mechanical strength, showcasing its applicability in outdoor products .

Mechanism of Action

The mechanism of action of 4-isopropyl-2-(1H-pyrrol-1-yl)thiazole-5-carboxylic acid involves its interaction with various molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects. Additionally, it can interact with DNA and proteins, leading to cytotoxic effects in cancer cells.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Physicochemical Properties

The following table summarizes key structural analogs, their substituents, and molecular properties:

Key Observations :

- Positional Isomerism: The placement of the carboxylic acid group (4- vs. 5-position) and alkyl substituents (e.g., ethyl, isopropyl, propyl) significantly alter steric and electronic properties.

- Synthetic Accessibility : Many analogs (e.g., 5-isopropyl-4-carboxylic acid) are discontinued commercially, suggesting synthetic challenges in scale-up or purification .

Enzyme Inhibition (SCD1)

- Analog Activity : Compound 28c (a thiazole-based SCD1 inhibitor) shares structural motifs with the target compound, particularly the pyrrole-thiazole scaffold. Substitutions at position 4 (e.g., isopropyl) may enhance binding affinity by occupying hydrophobic enzyme pockets .

- Substituent Impact : Propyl and 2-methylpropyl analogs (e.g., CAS 1322605-06-0) exhibit longer alkyl chains, which could reduce solubility but improve target engagement in lipid-rich environments .

Antimicrobial Activity

- Pyrrole-Thiazole Derivatives : Compounds like 2-aryl-1-(4-(naphthalen-2-yl)thiazol-2-yl)-5-oxopyrrolidine-3-carboxylic acid derivatives (4a–h) demonstrate broad-spectrum antibacterial activity. The target compound’s isopropyl group may enhance Gram-positive bacterial inhibition due to increased hydrophobicity .

- Antifungal Potential: Analogs with bulkier substituents (e.g., naphthalenyl) show moderate antifungal activity, suggesting the target compound’s isopropyl group might offer a balance between potency and selectivity .

Biological Activity

4-Isopropyl-2-(1H-pyrrol-1-yl)thiazole-5-carboxylic acid, a compound characterized by its unique thiazole and pyrrole structures, has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antibacterial, antiviral, and other pharmacological effects, supported by various studies and data.

- Molecular Formula : C₁₁H₁₂N₂O₂S

- Molecular Weight : 236.29 g/mol

- CAS Number : 2091633-59-7

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of compounds containing pyrrole and thiazole moieties. For instance, derivatives of pyrrole have shown significant activity against various bacterial strains:

The compound exhibited a minimum inhibitory concentration (MIC) comparable to established antibiotics, indicating its potential as an antibacterial agent.

Antiviral Activity

The antiviral potential of thiazole derivatives has been explored in various studies. Although specific data on 4-isopropyl-2-(1H-pyrrol-1-yl)thiazole-5-carboxylic acid is limited, related compounds have demonstrated efficacy against viruses such as hepatitis C and HIV:

| Compound | Virus Targeted | EC50 (μM) | Selectivity Index (SI) | Reference |

|---|---|---|---|---|

| Pyrazole Derivative | HCV | 6.7 | >35.46 | |

| Thiazolidinone Derivative | HIV | 2.95 | Not specified |

These findings suggest that the structural components of thiazoles and pyrroles may contribute to antiviral activity, warranting further investigation into the specific effects of 4-isopropyl-2-(1H-pyrrol-1-yl)thiazole-5-carboxylic acid.

The mechanisms through which these compounds exert their biological effects often involve interaction with specific enzymes or cellular pathways. For example, some pyrrole derivatives inhibit DNA gyrase, a critical enzyme for bacterial DNA replication, thereby exhibiting antibacterial properties . Similarly, thiazole derivatives have been noted for their ability to modulate viral replication processes.

Study 1: Antibacterial Efficacy

In a study assessing the antibacterial efficacy of various pyrrole derivatives, researchers found that compounds similar to 4-isopropyl-2-(1H-pyrrol-1-yl)thiazole-5-carboxylic acid showed potent activity against both Gram-positive and Gram-negative bacteria. The study emphasized structure–activity relationships (SARs), indicating that modifications at specific positions on the pyrrole ring could enhance antibacterial potency .

Study 2: Antiviral Screening

Another research effort focused on the antiviral capabilities of nitrogen heterocycles, including those resembling our compound of interest. The study reported that certain derivatives exhibited significant inhibition of viral replication at micromolar concentrations, suggesting a promising avenue for developing new antiviral agents based on these structures .

Q & A

Q. Basic

- Solubility : Test in polar (DMSO, water) and non-polar solvents (ethanol, ethyl acetate) using gravimetric or UV-Vis quantification.

- Stability : Accelerated degradation studies (40°C/75% RH for 1–4 weeks) with HPLC monitoring. Acidic/basic stability is assessed by refluxing in 0.1M HCl/NaOH .

What strategies optimize synthesis yield when scaling up production for biological testing?

Advanced

Yield optimization involves:

- Catalyst Screening : Sodium acetate vs. chloroacetic acid (e.g., sodium acetate increases condensation efficiency in acetic acid reflux) .

- Solvent Systems : Ethanol recrystallization improves purity but may reduce yield; DMF/acetic acid mixtures enhance crystalline recovery .

- Reaction Monitoring : Real-time TLC or in-situ IR to terminate reactions at optimal conversion.

| Condition | Method A | Method B |

|---|---|---|

| Solvent | Glacial acetic acid | Acetic acid |

| Catalyst | None | Sodium acetate |

| Reaction Time | 1 hour | 3–5 hours |

| Recrystallization Solvent | Ethanol | DMF/acetic acid |

| Yield Range | 60–75% | 70–85% |

How do substituents on the thiazole or pyrrole rings influence bioactivity?

Advanced

Substituent effects are studied via:

- Structure-Activity Relationship (SAR) : Introduce electron-withdrawing groups (e.g., -NO₂) at the thiazole 4-position to enhance enzyme inhibition. Pyrrole N-alkylation reduces cytotoxicity but may decrease solubility .

- Computational Docking : DFT calculations (e.g., Gaussian 09) predict binding affinities to target proteins (e.g., COX-2, kinases) .

What methodological rigor is required when designing in vitro bioactivity assays for this compound?

Q. Advanced

- Dose-Response Curves : Test concentrations from 1 nM–100 µM, using triplicate wells and vehicle controls.

- Statistical Validation : Two-tailed Student’s t-test (p ≤ 0.05) with ≥3 independent replicates .

- Positive Controls : Include known inhibitors (e.g., doxorubicin for cytotoxicity assays) .

How should researchers resolve contradictions in reported biological activity data across studies?

Q. Advanced

- Meta-Analysis : Compare assay conditions (e.g., cell lines, incubation times). For example, IC₅₀ discrepancies may arise from MTT vs. ATP-based viability assays.

- Purity Verification : Reanalyze compounds via HPLC to rule out degradation products .

What mechanistic insights can be gained from computational modeling of this compound?

Q. Advanced

- Molecular Dynamics (MD) : Simulate interactions with lipid bilayers to predict membrane permeability.

- ADMET Prediction : SwissADME or ADMETLab 2.0 assess metabolic stability and toxicity risks .

How does the compound’s stability vary under physiological vs. storage conditions?

Q. Advanced

- Physiological Conditions : Incubate in PBS (pH 7.4) at 37°C; monitor degradation via LC-MS over 24 hours.

- Storage Stability : Lyophilized samples stored at -20°C retain >95% purity for 6 months; aqueous solutions degrade by 15% in 1 week .

What synthetic modifications are recommended to improve pharmacokinetic properties?

Q. Advanced

- Prodrug Design : Esterify the carboxylic acid to enhance oral bioavailability (e.g., ethyl ester derivatives hydrolyzed in vivo) .

- PEGylation : Attach polyethylene glycol to the pyrrole nitrogen to prolong half-life .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.